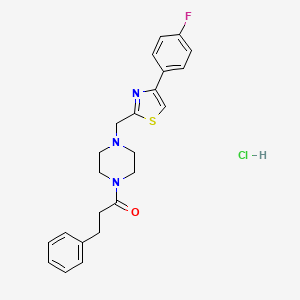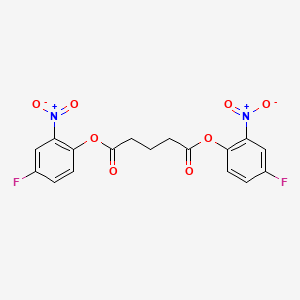
Pentanedioate de bis(4-fluoro-2-nitrophényle)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-fluoro-2-nitrophenyl) pentanedioate: is an organic compound with the molecular formula C17H12F2N2O8 and a molecular weight of 410.2825864 This compound is characterized by the presence of two 4-fluoro-2-nitrophenyl groups attached to a pentanedioate backbone
Applications De Recherche Scientifique
Chemistry: Bis(4-fluoro-2-nitrophenyl) pentanedioate is used as a building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the use of Bis(4-fluoro-2-nitrophenyl) pentanedioate derivatives in drug development, particularly as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluoro-2-nitrophenyl) pentanedioate typically involves the esterification of pentanedioic acid with 4-fluoro-2-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of Bis(4-fluoro-2-nitrophenyl) pentanedioate may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The purification process typically involves recrystallization or column chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(4-fluoro-2-nitrophenyl) pentanedioate can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atoms in the aromatic rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds with amine or thiol groups.
Mécanisme D'action
The mechanism of action of Bis(4-fluoro-2-nitrophenyl) pentanedioate and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The fluorine atoms can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or van der Waals interactions .
Comparaison Avec Des Composés Similaires
- Bis(4-chloro-2-nitrophenyl) pentanedioate
- Bis(4-bromo-2-nitrophenyl) pentanedioate
- Bis(4-iodo-2-nitrophenyl) pentanedioate
Comparison: Bis(4-fluoro-2-nitrophenyl) pentanedioate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Propriétés
IUPAC Name |
bis(4-fluoro-2-nitrophenyl) pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O8/c18-10-4-6-14(12(8-10)20(24)25)28-16(22)2-1-3-17(23)29-15-7-5-11(19)9-13(15)21(26)27/h4-9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMHRXKWXFMIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OC(=O)CCCC(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-[[1-[(1-cyanocyclopropyl)methyl]triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2500476.png)
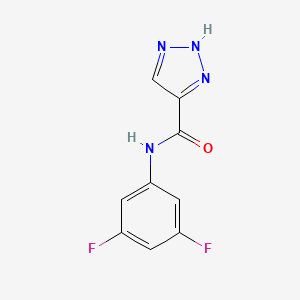
![3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2500478.png)

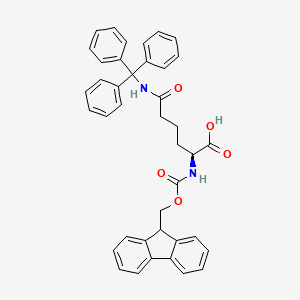
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500481.png)
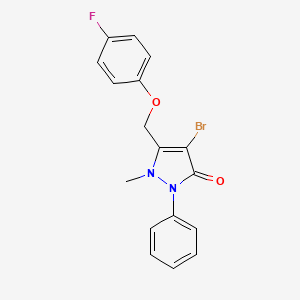
![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/new.no-structure.jpg)
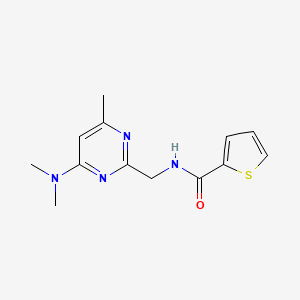
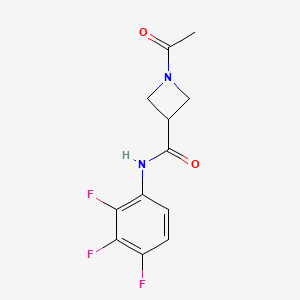
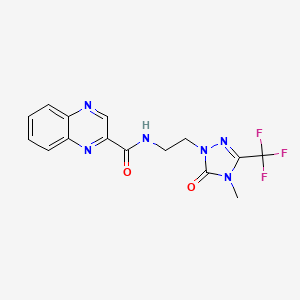
![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)
